
2-氯-5-(4-硝基苯甲酰)吡啶
描述
2-Chloro-5-(4-nitrobenzoyl)pyridine is a chemical compound with the molecular formula C12H7ClN2O3 . It is a flat molecule where all non-hydrogen atoms lie in a common plane .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-nitrobenzoyl)pyridine has been analyzed in several studies . The non-hydrogen atoms all lie in a common plane .科学研究应用
晶体工程和分子盐
2-氯-4-硝基苯甲酸,与2-氯-5-(4-硝基苯甲酰)吡啶密切相关,已被用于晶体工程。一项研究合成了该化合物与吡啶基和苯甲酸衍生物的分子盐。这些盐展示了重要的超分子合成元件和卤键,对晶体稳定(Oruganti et al., 2017)至关重要。
氢键框架结构
另一个密切相关的化合物4-[(4-氯-3-硝基苯甲酰)肼基甲酰]吡啶盐酸盐通过氢键形成三维框架结构。这突显了结构多样性和创造复杂分子结构的潜力(Vasconcelos et al., 2006)。
银配合物的合成和性质
报道了使用5-氯-2-硝基苯甲酸合成一种单核银(I)配合物,类似于2-氯-5-(4-硝基苯甲酰)吡啶。该配合物对正常细胞和癌细胞均表现出高细胞毒性,表明具有潜在的生物医学应用(Wang & Shi, 2011)。
耐热聚合物的开发
涉及基于吡啶的化合物的研究,包括与2-氯-5-(4-硝基苯甲酰)吡啶相关的化合物,已经导致耐热聚酰亚胺的开发。这些材料表现出增强的热稳定性,使它们适用于高温应用(Mehdipour‐Ataei等,2004年,2005年)。
晶体结构测定
使用粉末衍射确定了与2-氯-5-(4-硝基苯甲酰)吡啶在结构上相关的3-(对硝基苯甲酰)-2-氧代噁唑并[3,2-a]吡啶的晶体结构。这种方法提供了关于分子构象和晶体堆积的见解(Rybakov et al., 2001)。
属性
IUPAC Name |
(6-chloropyridin-3-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-11-6-3-9(7-14-11)12(16)8-1-4-10(5-2-8)15(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWPFKUAQSEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


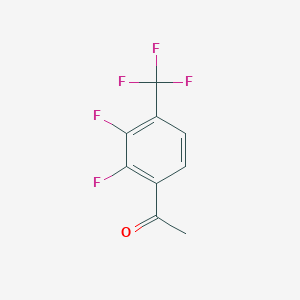

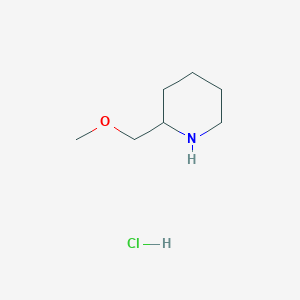
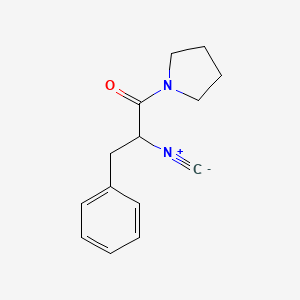

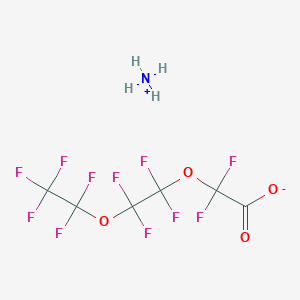

![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)
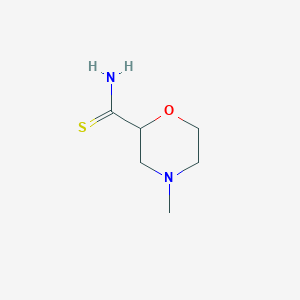
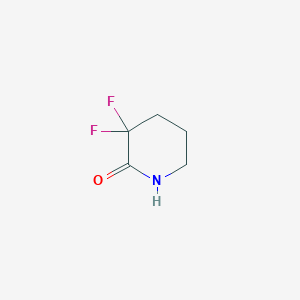
![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)
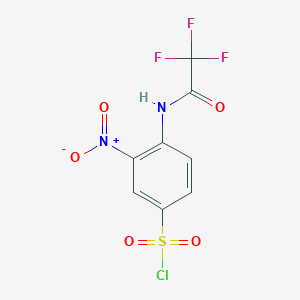
![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)

